Home > Products > Screening Compounds P116875 > Bilirubin conjugate
Bilirubin conjugate - 68683-34-1

Bilirubin conjugate

Catalog Number: EVT-255826
CAS Number: 68683-34-1
Molecular Formula: C37H44N6Na2O10S2
Molecular Weight: 842.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bilirubin conjugates are a group of water-soluble compounds formed in the liver by the enzymatic conjugation of bilirubin, a yellow pigment produced during the breakdown of heme [, ]. Bilirubin itself is lipophilic and cannot be easily excreted [, ]. Conjugation with sugars like glucuronic acid increases its water solubility, facilitating excretion in bile [, ].

Classification:

  • Mixed Conjugates: Bilirubin conjugated with other sugars like glucose or xylose, either alone or in combination with glucuronic acid [, ].

Role in Scientific Research:

Bilirubin conjugates serve as crucial indicators of liver function and are vital in understanding bilirubin metabolism and related disorders [, ]. Their presence in bile and serum provides valuable insights into various physiological and pathological processes [, ].

Bilirubin

  • Relevance: Bilirubin is the parent compound of bilirubin conjugates. Conjugation with glucuronic acid or other sugars increases its water solubility, facilitating excretion in bile. [, , ]

Bilirubin Monoglucuronide

  • Relevance: BMG is a key intermediate in bilirubin metabolism and a significant constituent of bile in some species. It can be further conjugated to form bilirubin diglucuronide or undergo enzymatic dismutation to form bilirubin diglucuronide and unconjugated bilirubin. [, , ]

Bilirubin Diglucuronide

  • Relevance: BDG is the primary excretory form of bilirubin in humans, highlighting the significance of diglucuronidation in bilirubin detoxification. Its formation can occur directly from bilirubin or through bilirubin monoglucuronide. [, , ]

Bilirubin Glucoside

  • Relevance: While less common than glucuronide conjugates, bilirubin glucoside can be found in the bile of certain species, indicating alternative conjugation pathways. [, ]

Bilirubin Xylosides

  • Relevance: These conjugates are present in varying amounts in different species, showcasing the diversity of bilirubin conjugation patterns. [, ]

Bilirubin Sulfate

  • Relevance: Bilirubin sulfate represents an alternative conjugation pathway, although it typically constitutes a minor fraction of total bilirubin conjugates.

Ditaurobilirubin

  • Relevance: Ditaurobilirubin exemplifies the species-specific variation in bilirubin conjugation mechanisms.

Polar Bilirubin Metabolites

  • Relevance: Their presence underscores the body's adaptive mechanisms to eliminate bilirubin even when conjugation is impaired. These metabolites highlight the complexity of bilirubin metabolism beyond simple conjugation reactions.

Azodipyrroles/Azopigments

  • Relevance: Azodipyrroles are not naturally occurring metabolites but are valuable tools for studying the composition and relative abundance of various bilirubin conjugates. [, ]
Overview

Bilirubin conjugate is a water-soluble derivative of bilirubin formed through the enzymatic process of conjugation with glucuronic acid in the liver. This transformation is crucial for the excretion of bilirubin, a byproduct of heme degradation from red blood cells. The conjugation process renders bilirubin less toxic and facilitates its elimination via bile into the digestive system.

Source

Bilirubin is primarily sourced from the breakdown of hemoglobin in red blood cells. When red blood cells reach the end of their lifespan, they are phagocytosed by macrophages, particularly in the spleen and liver. The heme component of hemoglobin is oxidatively cleaved to produce biliverdin, which is subsequently reduced to bilirubin. This unconjugated bilirubin is then transported to the liver, where it undergoes conjugation with glucuronic acid, forming bilirubin conjugates such as bilirubin monoglucuronide and bilirubin diglucuronide .

Classification

Bilirubin conjugates can be classified based on their structure:

  • Bilirubin Monoglucuronide: Formed by the conjugation of one molecule of glucuronic acid to bilirubin.
  • Bilirubin Diglucuronide: Formed by the conjugation of two molecules of glucuronic acid, which is the predominant form excreted in bile.
Synthesis Analysis

Methods

The synthesis of bilirubin conjugates occurs primarily in hepatocytes through a two-step enzymatic process involving:

  1. Ugt1a1 Enzyme Action: The enzyme UDP-glucuronosyltransferase 1A1 catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to bilirubin.
  2. Formation of Conjugates: This reaction produces both monoglucuronides and diglucuronides, with diglucuronides being more abundant under normal physiological conditions .

Technical Details

The energy change associated with the formation of these conjugates has been quantified. For example, the energy required for complex formation during this process is approximately -22 kilocalories per mole, indicating an energetically favorable reaction . Quantum chemical analyses reveal that bond breaking and forming during this reaction are critical for understanding its energetics .

Molecular Structure Analysis

Structure

Bilirubin has a complex molecular structure characterized by an open-chain tetrapyrrole configuration. The structure consists of four pyrrole rings connected by methine bridges. Upon conjugation with glucuronic acid, the molecule's solubility increases significantly due to disruption of hydrogen bonds that previously rendered it insoluble in aqueous environments .

Data

  • Molecular Formula: C₃₃H₃₈N₄O₆
  • Molecular Weight: 584.7 g/mol
  • Structural Features: The presence of propionic acid side chains facilitates binding with glucuronic acid during conjugation.
Chemical Reactions Analysis

Reactions

The primary reaction for bilirubin conjugation can be summarized as follows:

Bilirubin+UDP glucuronic acidUgt1a1Bilirubin diglucuronide+UDP\text{Bilirubin}+\text{UDP glucuronic acid}\xrightarrow{\text{Ugt1a1}}\text{Bilirubin diglucuronide}+\text{UDP}

This reaction highlights the transformation from unconjugated to conjugated forms, significantly impacting bilirubin's solubility and excretion properties.

Technical Details

The direct diazo reaction is commonly employed for quantitative analysis of bilirubin levels in clinical settings. This method involves reacting bilirubin with diazo reagents to form azobilirubin, which can be spectrophotometrically measured . Different methods may yield varying results; for instance, high-performance liquid chromatography provides a more precise separation and quantification of bilirubin fractions .

Mechanism of Action

Process

The mechanism underlying bilirubin conjugation involves several steps:

  1. Transport: Unconjugated bilirubin binds to albumin for transport to hepatocytes.
  2. Conjugation: In hepatocytes, UDP-glucuronosyltransferase enzymes facilitate the addition of glucuronic acid.
  3. Excretion: Conjugated bilirubin is secreted into bile and subsequently excreted into the intestines for elimination.

Data

This process alters the physicochemical properties of bilirubin, enhancing its water solubility and preventing reabsorption in the intestines due to increased molecular size .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Yellow pigment.
  • Solubility: Insoluble in water (unconjugated); soluble when conjugated.
  • Stability: Sensitive to light; prolonged exposure can lead to degradation.

Chemical Properties

  • Reactivity: Reacts with diazo reagents quickly when in a conjugated form.
  • Absorbance Peak: Conjugated bilirubin exhibits absorbance peaks at specific wavelengths (e.g., 450 nm) during spectrophotometric analysis .
Applications

Scientific Uses

Bilirubin conjugates are pivotal in clinical diagnostics for assessing liver function and diagnosing conditions such as jaundice and hemolytic anemia. They serve as biomarkers for various hepatic disorders and are essential in studies examining bile composition and metabolism . Furthermore, understanding bilirubin metabolism has implications in treating neonatal jaundice through phototherapy, where light exposure converts unconjugated forms into more soluble isomers that can be excreted more readily .

Introduction to Bilirubin Conjugate in Heme Catabolism

Role in Hepatic Detoxification Pathways

The hepatic detoxification of bilirubin involves a sophisticated multistep process requiring coordinated activity across cellular compartments:

  • Hepatocyte Uptake: Unconjugated bilirubin bound to albumin dissociates at the hepatocyte sinusoidal membrane and enters via facilitated transport mediated primarily by organic anion transporting polypeptides OATP1B1 and OATP1B3 (encoded by SLCO1B1 and SLCO1B3 genes) [7]. Studies in Oatp1a/1b-knockout mice demonstrate that deletion of these transporters results in significantly impaired bilirubin clearance and conjugated hyperbilirubinemia, confirming their essential role in hepatic bilirubin uptake [7].

  • Intracellular Binding: Once internalized, bilirubin binds to glutathione S-transferases (particularly GSTA1 and GSTA2), which shuttle it through the aqueous cytosol to the endoplasmic reticulum while minimizing efflux back into plasma [10].

  • Enzymatic Conjugation: The definitive detoxification step occurs in the endoplasmic reticulum, where uridine diphosphate-glucuronosyltransferase 1A1 (UGT1A1) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the propionic acid side chains of bilirubin. This reaction disrupts the intramolecular hydrogen bonding that makes unconjugated bilirubin water-insoluble [1] [6]. The reaction proceeds through a monoglucuronide intermediate, with the diglucuronide form being the predominant end product under normal physiological conditions [4].

  • Canalicular Excretion: Conjugated bilirubin is actively transported across the bile canalicular membrane against a steep concentration gradient (up to 1:1000) by the ATP-dependent transporter multidrug resistance-associated protein 2 (MRP2/ABCC2) [1] [10]. This represents the rate-limiting step in overall bilirubin throughput. Genetic defects in MRP2 cause Dubin-Johnson syndrome, characterized by impaired biliary excretion of conjugates and their subsequent reflux into plasma [1] [6].

  • Post-Excretory Processing: After entering the intestine via bile, conjugated bilirubin undergoes bacterial deconjugation and reduction by colonic microbiota to form urobilinoids. These are further metabolized to stercobilin (excreted in feces, giving stool its characteristic brown color) and minor amounts of urobilin (partially reabsorbed and excreted in urine) [2] [10]. Recent research indicates urobilinoids may have biological activities, potentially acting as antioxidants or influencing the gut microbiome [2].

Table 1: Key Biomarkers in Bilirubin Conjugation Pathways

BiomarkerNormal RangeClinical SignificanceAssociated Disorders
Unconjugated Bilirubin0.2-0.7 mg/dLIndicator of production vs. conjugation capacityGilbert's syndrome, Crigler-Najjar, hemolysis
Conjugated Bilirubin0-0.3 mg/dLMarker of hepatobiliary excretion functionDubin-Johnson syndrome, cholestasis
Delta Bilirubin<0.3 mg/dLCovalently albumin-bound conjugated bilirubinProlonged cholestasis, resolves slowly
UGT1A1 ActivityVariableRate of bilirubin glucuronidationGilbert's (↓30%), Crigler-Najjar (↓0-10%)
Urinary BilirubinUndetectablePresence indicates conjugated hyperbilirubinemiaHepatocellular or cholestatic disease

Recent studies utilizing genetically modified mouse models have revealed an unexpected aspect of bilirubin conjugate physiology: the sinusoidal secretion and reuptake cycle. A portion of conjugated bilirubin is transported back into sinusoids by MRP3 (ABCC3), undergoes reuptake via OATP1B1/1B3, and is re-secreted into bile. This process may serve as a "quality control" mechanism to ensure complete detoxification before intestinal delivery [7]. Disruption of this cycle contributes to the conjugated hyperbilirubinemia observed in Rotor syndrome, caused by deficiencies in both OATP1B1 and OATP1B3 [6].

Evolutionary Conservation of Bilirubin Conjugation Mechanisms

The bilirubin conjugation system demonstrates remarkable phylogenetic conservation in mammals but exhibits significant variation across vertebrate lineages, reflecting adaptations to different physiological demands:

  • Mammalian Conservation: The core pathway involving heme oxygenase, biliverdin reductase, and UGT1A-mediated glucuronidation is highly conserved across mammalian species [1]. This conservation underscores the physiological necessity of efficient bilirubin elimination in mammals, likely due to bilirubin's potential neurotoxicity. However, significant interspecies differences exist in bile composition and transport efficiency. For example, rodents primarily excrete bilirubin monoglucuronide, while humans predominantly excrete the diglucuronide form [7]. These differences complicate direct extrapolation of rodent studies to human bilirubin metabolism.

  • Avian and Reptilian Adaptations: Birds and reptiles lack bilirubin conjugation entirely. Instead, they excrete biliverdin IXα unchanged, resulting in the characteristic green coloration of their bile and guano [1]. This fundamental metabolic difference stems from the absence or minimal expression of biliverdin reductase in these species. The evolutionary advantage of biliverdin excretion remains unclear but may relate to its lower toxicity or different antioxidant requirements in these species.

  • Amphibian and Fish Variations: Amphibians exhibit a transitional strategy, with some species conjugating bilirubin with glucose rather than glucuronic acid (forming bilirubin glucosides), while others excrete predominantly unconjugated bilirubin [1]. Fish demonstrate even greater diversity, with some cartilaginous fish utilizing novel conjugation pathways involving different sugar moieties.

The UGT1A1 enzyme shows particularly interesting evolutionary patterns. Humans possess a single UGT1A1 gene with polymorphic expression (e.g., the UGT1A128 variant associated with Gilbert syndrome), whereas some mammals have multiple UGT1A isoforms with overlapping substrate specificities [6]. The Gilbert syndrome polymorphism (UGT1A128), present in 3-10% of various populations, represents an intriguing evolutionary trade-off. While reducing bilirubin conjugation capacity by approximately 30%, this polymorphism appears to confer metabolic advantages, including reduced risks of cardiovascular disease and type 2 diabetes mellitus, potentially explaining its persistence in human populations [8] [6].

Table 2: Evolutionary Variations in Bilirubin Conjugation Mechanisms

Taxonomic GroupPrimary Heme Degradation ProductConjugation MechanismUnique Adaptations
MammalsBilirubin diglucuronideGlucuronidation by UGT1A1Delta bilirubin formation in prolonged cholestasis
Birds/ReptilesBiliverdin IXαNoneGreen bile/guano due to unchanged biliverdin
AmphibiansMixed: Unconjugated bilirubin or bilirubin glucosidesGlucosidation in some speciesTransitional strategies between fish and mammals
Teleost FishVariable: Unconjugated or conjugated formsDiverse, including xylosidesSpecies-specific conjugation with different sugars
Cartilaginous FishPredominantly unconjugated bilirubinMinimal conjugationLess efficient heme degradation pathways

Human genetic disorders further illuminate the functional importance of conserved conjugation components. Mutations affecting different steps cause distinct syndromes:

  • Crigler-Najjar Syndrome: Results from severe UGT1A1 deficiency (Type I: complete absence; Type II: severe reduction). This condition demonstrates the critical non-redundant role of glucuronidation in human bilirubin detoxification [6].

  • Dubin-Johnson Syndrome: Caused by ABCC2/MRP2 mutations impairing canalicular excretion of conjugates. Affected individuals develop conjugated hyperbilirubinemia with a characteristic black liver pigment later identified as polymers of epinephrine metabolites [1] [6].

  • Rotor Syndrome: Results from deficient OATP1B1 and OATP1B3 function due to mutations in the SLCO1B1 and SLCO1B3 genes. This causes impaired hepatic uptake and reuptake of conjugated bilirubin, leading to its accumulation in plasma [6] [7]. The existence of these distinct syndromes highlights the functional specialization of each conjugation step through evolutionary refinement.

Molecular analysis of UGT1A1 promoters across primates reveals conserved regulatory elements but species-specific expression patterns. For instance, the (TA)₆TAA promoter element associated with Gilbert syndrome in humans is not present in non-human primates, suggesting relatively recent evolutionary modifications in human UGT1A1 regulation [6]. These differences may reflect adaptations to dietary changes or other environmental factors influencing bilirubin production and detoxification requirements.

Properties

CAS Number

68683-34-1

Product Name

Bilirubin conjugate

IUPAC Name

disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate

Molecular Formula

C37H44N6Na2O10S2

Molecular Weight

842.9 g/mol

InChI

InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18+;;

InChI Key

IQKDYMAMJBFOQJ-HITFMFJXSA-L

SMILES

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+]

Synonyms

Bilirubin Ditaurate

Canonical SMILES

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+]

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.